Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H28N2O4 |
---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)21-12(19)17-11-9-16(11)7-8-18(10-16)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19) |
InChI Key |
ZTXZSOCNRINTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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